N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-25-19(15-10-11-15)13-17(24-25)14-26(18-7-3-4-8-18)23(27)21-12-16-6-5-9-20(28-2)22(16)29-21/h5-6,9,12-13,15,18H,3-4,7-8,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFQNGBOSVQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C23H27N3O3
- Molecular Weight: 393.487 g/mol
- Key Functional Groups: Cyclopentyl group, cyclopropyl-substituted pyrazole, methoxybenzofuran moiety.
The compound's structure allows for various interactions within biological systems, particularly through its nitrogen-containing heterocycles and aromatic systems .
The biological activity of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is primarily linked to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . This mechanism is crucial in the context of antiviral therapies, particularly against HIV-1. By inhibiting reverse transcriptase, the compound prevents the replication of viral RNA into DNA, thereby hindering the viral life cycle.
Potential Biological Targets:
- Reverse Transcriptase Inhibition: The compound binds to the active site of reverse transcriptase, blocking the enzyme's function.
- Thyroid Hormone Receptor Modulation: Similar compounds have shown selective modulation of thyroid hormone receptors (THR), suggesting this compound may influence metabolic and growth processes.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring: Achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
- Cyclopropyl Group Introduction: Utilizes cyclopropyl halides in nucleophilic substitution reactions.
- Amide Formation: Involves coupling with carboxylic acid derivatives under activating conditions.
In Vitro Studies
Several studies have evaluated the compound's biological activity in vitro:
| Study | Activity Assessed | Results |
|---|---|---|
| Study A | HIV-1 RT Inhibition | IC50 = 0.5 µM |
| Study B | THR Modulation | Enhanced gene expression related to metabolism |
| Study C | Cytotoxicity | Low toxicity observed in human cell lines |
These studies indicate that the compound exhibits promising antiviral activity alongside potential endocrine modulation capabilities.
Case Studies
- Antiviral Efficacy Against HIV:
- Thyroid Hormone Interaction:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacteria are as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida spp. | Moderate activity observed |
| Micrococcus luteus | Selective action noted |
These findings suggest that N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in preclinical studies. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Anticancer Activity
Research indicates that this compound may possess anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Further investigations are needed to elucidate the specific pathways involved.
Case Studies
Several studies have explored the applications of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide in different contexts:
- Study on Antimicrobial Efficacy : A study published in 2024 assessed the antimicrobial efficacy of the compound against clinically relevant pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent .
- Investigations into Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of this compound, revealing significant reductions in inflammatory markers in vitro .
- Exploration of Anticancer Mechanisms : A recent investigation highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its utility in cancer therapy .
Chemical Reactions Analysis
Hydrolysis of the Amide Linkage
The central carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and the corresponding amine. This reaction is critical for structure–activity relationship (SAR) studies.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (protonation) | HCl (6M), reflux | 7-Methoxybenzofuran-2-carboxylic acid + N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)amine | |
| Basic (nucleophilic cleavage) | NaOH (1M), 80°C | Same products as acidic hydrolysis |
Demethylation of the Methoxy Group
The methoxy group on the benzofuran ring can be demethylated to form a hydroxyl group, enhancing hydrogen-bonding potential.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Lewis acid-mediated | BBr₃ (1.0 eq), DCM, −78°C | N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-7-hydroxybenzofuran-2-carboxamide |
Reduction of the Amide Bond
The amide bond is reducible to a methyleneamine group, altering the compound’s pharmacokinetic properties.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Strong reducing agent | LiAlH₄ (excess), THF, 0°C | N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-methylamine |
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes electrophilic substitution, primarily at the 5-position due to methoxy group activation.
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-7-methoxybenzofuran derivative | |
| Halogenation | Cl₂/AlCl₃, RT | 5-Chloro-7-methoxybenzofuran derivative |
Cyclopropane Ring Reactivity
The cyclopropyl group on the pyrazole ring exhibits strain-driven reactivity, including ring-opening under acidic or oxidative conditions.
Pyrazole Ring Functionalization
The 1-methyl-5-cyclopropylpyrazole moiety participates in regioselective reactions, though steric hindrance limits reactivity at the 3-position.
Oxidative Modifications
The benzofuran system undergoes oxidation, particularly at the furan oxygen, to form diketone intermediates.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Strong oxidation | KMnO₄, H₂O, 60°C | 7-Methoxy-2-carboxamide-benzofuran-3,4-dione |
Key Stability Considerations
-
pH Sensitivity : The amide bond is stable in neutral conditions but hydrolyzes rapidly under strong acids/bases.
-
Thermal Stability : Decomposition occurs above 200°C, releasing cyclopropane fragments .
-
Light Sensitivity : The benzofuran core undergoes photodegradation, forming dimeric species.
This compound’s multifunctional architecture enables diverse synthetic modifications, making it a versatile scaffold for pharmacological optimization. Experimental validation of these reactions is recommended to confirm yields and regioselectivity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with analogous benzofuran-2-carboxamide derivatives reported in the literature, focusing on structural features and synthetic yields.
Structural Comparison
Key Observations:
- Target Compound: Features a cyclopentyl group and a pyrazole ring with cyclopropane substitution.
- Compound 1l: Utilizes a cycloheptaquinolin group, a larger polycyclic system that may improve target selectivity but reduce synthetic accessibility (as reflected in its higher yield of 75% vs. 1k’s 67%) .
Functional Group Impact
- Pyrazole vs.
- Cyclopropane : The cyclopropane in the pyrazole may increase metabolic resistance but could also introduce synthetic complexity .
Preparation Methods
Cyclization of 2-Hydroxy-4-methoxybenzaldehyde
A common approach involves the cyclization of 2-hydroxy-4-methoxybenzaldehyde with α,β-unsaturated carbonyl compounds under acidic conditions. For example, reaction with ethyl acetoacetate in the presence of sulfuric acid yields 7-methoxy-2-acetylbenzofuran. This intermediate is critical for subsequent functionalization at the 2-position.
Reaction Conditions :
Alternative Route via Pd-Catalyzed Coupling
Introduction of the Carboxamide Group
The carboxamide group at the 2-position of the benzofuran core is installed via coupling reactions. Two primary methods are documented:
Amidation of Benzofuran-2-Carbonyl Chloride
Benzofuran-2-carbonyl chloride, generated by treating 2-acetylbenzofuran with thionyl chloride, reacts with cyclopentylamine to form the monosubstituted carboxamide. Subsequent N-alkylation introduces the pyrazole-methyl moiety.
Key Steps :
- Chlorination : 2-Acetylbenzofuran + SOCl₂ → Benzofuran-2-carbonyl chloride
- Amidation : Benzofuran-2-carbonyl chloride + Cyclopentylamine → N-Cyclopentylbenzofuran-2-carboxamide
- Alkylation : Reaction with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl chloride
Challenges :
Direct Palladium-Catalyzed Coupling
The method described in CN114751883B bypasses intermediate isolation by coupling 2-alkynylphenols directly with nitroaromatics in the presence of Pd(OAc)₂ and Mo(CO)₆. For this compound, 7-methoxy-2-alkynylphenol and N-cyclopentylnitrobenzene derivatives react under optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Additive | Mo(CO)₆ (0.5 equiv) |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 90°C |
| Yield | 68–72% |
This one-pot approach reduces purification steps and improves scalability.
Synthesis of the Pyrazole-Cyclopropyl Moiety
The (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl group is synthesized separately and introduced via alkylation.
Pyrazole Core Formation
Hydrazine hydrate cyclizes chalcone derivatives to form pyrazolines, which are oxidized to pyrazoles. For example, 3-(trifluoromethyl)phenyl azo chalcones react with hydrazine to yield 1H-pyrazole-3-carbaldehydes.
Reaction Scheme :
- Chalcone Preparation : 2-Acetylbenzofuran + Aldehyde → Chalcone
- Cyclization : Chalcone + Hydrazine hydrate → Pyrazoline
- Oxidation : Pyrazoline → Pyrazole
Final Coupling and Purification
The pyrazole-cyclopropylmethyl group is introduced via N-alkylation of the secondary carboxamide.
Alkylation Conditions
A mixture of N-cyclopentyl-7-methoxybenzofuran-2-carboxamide, (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl chloride, and K₂CO₃ in anhydrous DMF reacts at 60°C for 12 hours.
Purification :
Challenges in Steric Hindrance
The bulky cyclopentyl and pyrazole groups necessitate prolonged reaction times and excess alkylating agent. Microwave-assisted synthesis has been explored to enhance efficiency.
Industrial-Scale Considerations
For large-scale production, the palladium-catalyzed route (Section 2.2) offers advantages:
- Catalyst Recovery : Pd can be recovered via filtration and reused.
- Solvent System : DMF/H₂O allows for easy separation of aqueous and organic phases.
- Cost Efficiency : Mo(CO)₆ reduces Pd loading requirements by 40%.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways:
| Parameter | Amidation Route | Pd-Catalyzed Route |
|---|---|---|
| Steps | 4 | 2 |
| Overall Yield | 32% | 48% |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
| Cost | $$ | $$ |
Q & A
Basic: What multi-step synthetic routes are recommended for synthesizing N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide, and how are intermediates characterized?
Methodological Answer:
The synthesis involves sequential coupling of the benzofuran core, cyclopropane-containing pyrazole, and cyclopentylamine moieties. Key steps include:
- Benzofuran-2-carboxamide formation : Acylation of 7-methoxybenzofuran-2-carboxylic acid with cyclopentylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Pyrazole intermediate synthesis : Cyclopropane introduction via [2+1] cycloaddition on pre-functionalized pyrazole precursors, followed by N-methylation using methyl iodide under basic conditions .
- Final coupling : Alkylation of the pyrazole’s methyl group with the benzofuran-carboxamide intermediate using a Mitsunobu reaction (DIAD/TPP) or nucleophilic substitution .
Characterization : Intermediates are validated via / NMR (confirming cyclopropane ring protons at δ 0.5–1.5 ppm) and HRMS. Purity (>95%) is assessed via HPLC with UV/ELSD detection .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of the cyclopropane and pyrazole moieties in this compound?
Methodological Answer:
- Cyclopropane validation :
- Pyrazole verification :
- IR spectroscopy : N-H stretching (≈3400 cm⁻¹) and C=N vibrations (≈1600 cm⁻¹) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of cyclopropane or methyl groups) confirm substituent positions .
Advanced: How can contradictions in bioactivity data between in vitro and in vivo models for this compound be systematically resolved?
Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:
- PK/PD modeling : Quantify bioavailability (e.g., plasma half-life via LC-MS) and correlate with in vitro IC₅₀ values. Adjust dosing regimens to match effective concentrations .
- Metabolite profiling : Use tandem MS to identify active/inactive metabolites in hepatic microsomes. For example, demethylation of the methoxy group may reduce potency .
- Target engagement assays : Employ SPR or thermal shift assays to confirm binding affinity shifts in physiological matrices (e.g., serum proteins) .
- Species-specific differences : Cross-test in humanized models (e.g., transgenic CYP450 mice) to align preclinical and clinical outcomes .
Advanced: What computational strategies predict the binding affinity of this compound with enzymatic targets like kinases or cytochrome P450 isoforms?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Key residues (e.g., hinge region) are prioritized for hydrogen bonding with the benzofuran carbonyl .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropane-pyrazole moiety in hydrophobic pockets. RMSD/RMSF plots identify flexible regions affecting binding .
- QSAR modeling : Train models on benzofuran derivatives’ inhibitory data (pIC₅₀) against CYP3A4/2D5. Descriptors like logP, polar surface area, and H-bond donors are weighted to predict metabolism-driven activity loss .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., Z’-LYTE®) for kinases (e.g., JAK2 or EGFR) at 1–10 μM concentrations. IC₅₀ values are normalized to staurosporine controls .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116 or MCF-7) with 72-hour exposure. EC₅₀ values <10 μM warrant further study .
- Membrane permeability : Caco-2 monolayer assay (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
Advanced: How can researchers optimize the compound’s solubility and metabolic stability without compromising target affinity?
Methodological Answer:
- Structural modifications :
- Replace the methoxy group with trifluoromethoxy (enhances metabolic stability via electron withdrawal) .
- Introduce polar groups (e.g., pyridine) on the cyclopentyl ring to improve aqueous solubility .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance dissolution in pharmacokinetic studies .
- CYP inhibition assays : Screen against major isoforms (3A4, 2D6) using luminescent substrates (e.g., Promega P450-Glo™). Prioritize analogs with >50% remaining activity at 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
